Methoxy(3-nitropyridin-2-yl)methanol
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Overview
Description
Methoxy(3-nitropyridin-2-yl)methanol is a chemical compound with the molecular formula C7H8N2O4 and a molecular weight of 184.15 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to the pyridine ring, along with a methanol group (-CH2OH) at the 2-position of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methoxy(3-nitropyridin-2-yl)methanol typically involves the nitration of methoxypyridine followed by the introduction of a methanol group. One common method involves the reaction of pyridine with nitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . The methoxy group can be introduced via a nucleophilic substitution reaction, and the methanol group can be added through a reduction reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yields and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methoxy(3-nitropyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyridines.
Scientific Research Applications
Methoxy(3-nitropyridin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methoxy(3-nitropyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and methanol groups can also influence the compound’s reactivity and interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-2-nitropyridine: Similar structure but lacks the methanol group.
2-Methoxy-4-nitropyridine: Different substitution pattern on the pyridine ring.
Uniqueness
Methoxy(3-nitropyridin-2-yl)methanol is unique due to the presence of both methoxy and methanol groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
200933-25-1 |
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Molecular Formula |
C7H8N2O4 |
Molecular Weight |
184.15 g/mol |
IUPAC Name |
methoxy-(3-nitropyridin-2-yl)methanol |
InChI |
InChI=1S/C7H8N2O4/c1-13-7(10)6-5(9(11)12)3-2-4-8-6/h2-4,7,10H,1H3 |
InChI Key |
UAGNZWVWWPOCOE-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=C(C=CC=N1)[N+](=O)[O-])O |
Origin of Product |
United States |
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